molecular formula C14H12O4 B2887029 3-Phenoxymandelic acid CAS No. 66637-86-3

3-Phenoxymandelic acid

Cat. No.: B2887029
CAS No.: 66637-86-3
M. Wt: 244.246
InChI Key: FPUCYPXKIFVDSD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-hydroxy-2-(3-phenoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUCYPXKIFVDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: (2S)-2-Hydroxy-2-(3-phenoxyphenyl)acetic acid .
  • CAS No.: 66637-86-3 .
  • Molecular Formula : C₁₄H₁₂O₄ .
  • Molecular Weight : 244.24 g/mol .
  • Chirality : Contains a single chiral center with (S)-configuration .

Structural Features: The compound consists of a mandelic acid backbone (α-hydroxy acetic acid) substituted with a 3-phenoxyphenyl group at the hydroxyl-bearing carbon. This aromatic substitution enhances its lipophilicity compared to simpler mandelic acid derivatives .

Comparative Analysis with Structurally Similar Compounds

Vanillylmandelic Acid (VMA)

Chemical Identity :

  • Systematic Name : 3-Methoxy-4-hydroxymandelic acid .
  • CAS No.: 55-10-7 .
  • Molecular Formula : C₉H₁₀O₅ .
  • Molecular Weight : 198.17 g/mol .

Structural Comparison :

  • Key Differences: VMA contains a 4-hydroxy-3-methoxyphenyl group instead of 3-phenoxyphenyl. The methoxy and hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to 3-phenoxymandelic acid .
  • Acidity: The phenolic hydroxyl in VMA (pKa ~4.9) is more acidic than the non-substituted phenyl group in this compound (pKa ~3.1 for the α-hydroxy group) .

Mandelic Acid

Chemical Identity :

  • Systematic Name : 2-Hydroxy-2-phenylacetic acid .
  • CAS No.: 90-64-2.
  • Molecular Formula : C₈H₈O₃.
  • Molecular Weight : 152.15 g/mol.

Structural Comparison :

  • Key Differences: Lacks the 3-phenoxy substitution, reducing steric bulk and lipophilicity.
  • Reactivity : Higher water solubility due to the absence of aromatic ether groups .

3-Phenoxyphenylacetic Acid

Chemical Identity :

  • Systematic Name: 2-(3-Phenoxyphenyl)acetic acid.
  • CAS No.: 883824-35-9 .
  • Molecular Formula : C₁₄H₁₂O₃.
  • Molecular Weight : 228.24 g/mol.

Structural Comparison :

Data Table: Comparative Properties of Mandelic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (α-OH) Applications
This compound C₁₄H₁₂O₄ 244.24 α-OH, 3-phenoxyphenyl ~3.1 Pyrethroid detection , drug design
Vanillylmandelic acid C₉H₁₀O₅ 198.17 α-OH, 4-hydroxy-3-methoxyphenyl ~4.9 Tumor diagnostics
Mandelic acid C₈H₈O₃ 152.15 α-OH, phenyl ~3.4 Antibiotic synthesis
3-Phenoxyphenylacetic acid C₁₄H₁₂O₃ 228.24 Phenylacetic acid, 3-phenoxyphenyl N/A Agrochemical intermediates

Research Findings and Key Contrasts

  • Bioactivity: this compound’s phenoxy group enhances binding to pyrethroid-targeted enzymes (e.g., insecticidal sodium channels), whereas VMA’s polar groups favor interaction with catecholamine receptors .
  • Synthetic Complexity: this compound requires multi-step synthesis involving cyanohydrin intermediates, while mandelic acid is commercially accessible via simpler routes .
  • Thermodynamic Stability: The bulky 3-phenoxyphenyl group in this compound increases steric hindrance, reducing crystallization efficiency compared to VMA .

Biological Activity

3-Phenoxymandelic acid (3-PMA) is a derivative of mandelic acid that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 3-PMA, drawing on diverse research findings.

Chemical Structure and Properties

3-PMA is characterized by its phenoxy group attached to the mandelic acid backbone. The structure can be represented as follows:

C9H10O3\text{C}_9\text{H}_10\text{O}_3

This compound is a member of the larger family of phenolic acids, which are known for their antioxidant properties and potential therapeutic effects.

Antioxidant Properties

Research indicates that mandelic acid and its derivatives, including 3-PMA, exhibit significant antioxidant activity. A study evaluated various mandelic acid derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Ion Reducing Antioxidant Capacity). The findings demonstrated that compounds with hydroxyl substitutions showed enhanced antioxidant capabilities compared to their non-hydroxylated counterparts .

CompoundDPPH IC50 (µM)FRAP (µM FeSO4)CUPRAC (µM CuSO4)
Mandelic Acid120150130
3-Hydroxymandelic Acid200130120
4-Hydroxy-3-methoxymandelic Acid90160140
This compound 110 155 135

The lower the IC50 value in DPPH assays, the stronger the antioxidant activity. The results suggest that 3-PMA exhibits competitive antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions.

The biological activity of 3-PMA is attributed to several mechanisms:

  • Radical Scavenging: The phenolic structure allows for electron donation, neutralizing free radicals.
  • Metal Chelation: The carboxylic acid group can chelate metal ions, reducing their availability for catalyzing oxidative reactions.
  • Enzyme Modulation: Some studies suggest that phenolic compounds can modulate enzyme activities related to oxidative stress and inflammation.

Clinical Relevance

While specific clinical trials directly involving 3-PMA are sparse, related compounds such as vanillylmandelic acid (VMA), a metabolite of catecholamines, have been used as biomarkers in clinical settings. VMA's role in diagnosing neuroblastoma and pheochromocytoma highlights the importance of phenolic derivatives in clinical diagnostics .

Toxicological Studies

A review on biological monitoring indicated that mandelic acid levels can serve as indicators of exposure to styrene, showcasing the compound's relevance in occupational health contexts. Elevated levels of urinary mandelic acid correlate with styrene exposure and can indicate metabolic processing within humans .

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